molecular formula C16H13ClN2O3 B5370227 N-(2-chloro-4-nitrophenyl)-2-methyl-3-phenylacrylamide

N-(2-chloro-4-nitrophenyl)-2-methyl-3-phenylacrylamide

Cat. No. B5370227
M. Wt: 316.74 g/mol
InChI Key: RXJFRZYBFSPSBN-LUAWRHEFSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-(2-chloro-4-nitrophenyl)-2-methyl-3-phenylacrylamide, commonly known as CNPPA, is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. CNPPA is a yellow crystalline solid with a molecular weight of 326.77 g/mol. It is a derivative of acrylamide and is widely used in scientific research.

Mechanism of Action

The mechanism of action of CNPPA involves the formation of a stable complex with enzymes such as horseradish peroxidase and glucose oxidase. This complex formation results in a change in the electronic properties of CNPPA, leading to a change in its color. The change in color can be used to monitor the activity of the enzyme.
Biochemical and Physiological Effects:
CNPPA has been shown to have no significant toxic effects on living organisms. It has been used as a substrate for enzymes in various biological systems. CNPPA has also been used to study the effect of various drugs on enzyme activity.

Advantages and Limitations for Lab Experiments

CNPPA has several advantages as a tool for scientific research. It is easy to synthesize and purify, and it has a high degree of stability. CNPPA is also relatively inexpensive compared to other enzyme substrates. However, CNPPA has some limitations. It is not suitable for studying enzymes that do not bind to the substrate or for studying enzymes that require a specific cofactor.

Future Directions

There are several future directions for the use of CNPPA in scientific research. One potential application is in the development of enzyme inhibitors for the treatment of various diseases. CNPPA can also be used to study the mechanism of action of various drugs and enzymes. Additionally, CNPPA can be used as a tool for the detection of various biomolecules in biological samples.
In conclusion, N-(2-chloro-4-nitrophenyl)-2-methyl-3-phenylacrylamide is a versatile chemical compound that has found widespread use in scientific research. Its ease of synthesis, stability, and low cost make it an attractive tool for studying various biological processes. With further research, CNPPA has the potential to be used in the development of new drugs and therapies for various diseases.

Synthesis Methods

The synthesis of CNPPA involves the reaction of 2-chloro-4-nitroaniline with 2-methyl-3-phenylacryloyl chloride in the presence of a base such as triethylamine. The reaction takes place in an organic solvent such as dichloromethane or chloroform. The resulting product is then purified by recrystallization to obtain pure CNPPA.

Scientific Research Applications

CNPPA has been extensively used in scientific research as a tool to study various biological processes. It has been used as a substrate for enzymes such as horseradish peroxidase and glucose oxidase. CNPPA has also been used to study the mechanism of action of various drugs and enzymes.

properties

IUPAC Name

(Z)-N-(2-chloro-4-nitrophenyl)-2-methyl-3-phenylprop-2-enamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H13ClN2O3/c1-11(9-12-5-3-2-4-6-12)16(20)18-15-8-7-13(19(21)22)10-14(15)17/h2-10H,1H3,(H,18,20)/b11-9-
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RXJFRZYBFSPSBN-LUAWRHEFSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=CC1=CC=CC=C1)C(=O)NC2=C(C=C(C=C2)[N+](=O)[O-])Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C/C(=C/C1=CC=CC=C1)/C(=O)NC2=C(C=C(C=C2)[N+](=O)[O-])Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H13ClN2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

316.74 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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